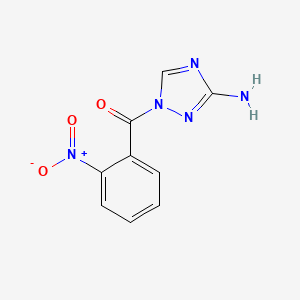

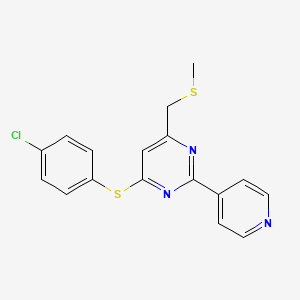

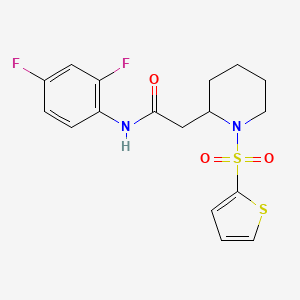

8-(azepan-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related purine and pyrimidine derivatives typically involves multistep reactions, including cycloadditions, halogenations, and alkylation. For instance, a method for synthesizing pyrimido-purine diones involves cycloadditions of substituted alkyl azides to ethynyl derivatives, followed by bromination and Sonogashira reactions to introduce specific substituents (Šimo et al., 2000). Similarly, one-pot syntheses have been developed for novel pyrimidinyl purine diones, demonstrating the feasibility of creating complex heterocyclic compounds in a single reaction step (Yadava et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of such compounds is often achieved through NMR, IR, and mass spectrometry. These techniques provide insights into the arrangement of atoms within the molecule and can clarify the presence of specific functional groups and the overall molecular architecture. For example, the structural determination of synthesized thiazolo-pyrimidine derivatives was accomplished using IR, NMR, and mass spectrometry, offering a clear view of the molecule's configuration and substituent positions (Goyal et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of purine and pyrimidine derivatives can be influenced by their functional groups, leading to diverse reactions such as cycloadditions, ring expansions, and nucleophilic substitutions. For example, the reactivity of 8-chloromethyl-xanthene derivatives with cyanopyridine thiones under specific conditions can yield complex heterocyclic systems, demonstrating the potential for constructing penta- and hexacyclic structures through cascade reactions (Dotsenko et al., 2012).

Scientific Research Applications

Synthetic Pathways and Chemical Properties

- Research has explored the synthesis of pyrimido[1,2,3-cd]purine diones and related compounds, focusing on their structural diversity and potential as chemical intermediates. For example, a study by Ondrej Šimo et al. (2000) presented a method for producing 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione derivatives, highlighting the versatility of these compounds in organic synthesis Šimo, Rybár, & Alföldi, 2000.

Biological Activities and Applications

- The fluorescence emission properties of 8-aza analogues of caffeine, theophylline, and related N-alkyl xanthines were investigated by G. Mędza et al. (2009), indicating potential applications of these compounds in biological studies and as fluorescent probes Mędza, Wierzchowski, Kierdaszuk, & Shugar, 2009.

Antineoplastic Potential

- The synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents was explored by R. F. Koebel et al. (1975), demonstrating the ongoing search for new therapeutic agents within this class of compounds. While preliminary results did not indicate significant activity, this direction reflects the interest in purine derivatives for cancer therapy Koebel, Needham, & Blanton, 1975.

Immunotherapeutic Agents

- Novel analogues of purine nucleosides were synthesized to determine their immunomodulatory effects, highlighting the therapeutic potential of such derivatives in enhancing immune functions Nagahara et al., 1990.

Marine Natural Products

- The isolation of purine and pyrimidine derivatives from marine sources, such as the South China Sea gorgonian Subergorgia suberosa, reveals the natural occurrence and potential bioactivity of these compounds. This underlines the significance of purine derivatives in natural product research and their potential applications in drug discovery Qi, Zhang, Gao, & Li, 2008.

properties

IUPAC Name |

8-(azepan-1-yl)-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O2S/c1-23-14-13(15(26)22-18(23)27)25(11-12-28-16-19-7-6-8-20-16)17(21-14)24-9-4-2-3-5-10-24/h6-8H,2-5,9-12H2,1H3,(H,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHIDVSMRMGIQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(azepan-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)